5-(3-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
Description
5-(3-Chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a pyrimidoquinoline derivative characterized by a fused tetracyclic core structure. Key features include:
- Substituents: A 3-chlorophenyl group at position 5, methyl groups at positions 1, 3, and 8 (two methyl groups at position 8), and three ketone moieties (trione).
- Synthetic Route: Typically synthesized via multicomponent reactions involving dimedone, 6-amino-1,3-dimethyluracil, and substituted benzaldehydes under catalytic or solvent-free conditions .
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-6-5-7-12(22)8-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCQDLGQEHBVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
The most widely reported method employs a three-component reaction between 6-amino-1,3-dimethyluracil , dimedone , and 3-chlorobenzaldehyde in the presence of taurine (2-aminoethanesulfonic acid) or ytterbium triflate (Yb(OTf)₃) as catalysts. The reaction proceeds via a sequential Knoevenagel condensation, Michael addition, and cyclocondensation (Scheme 1).
Mechanistic Steps :
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Knoevenagel Condensation : 3-Chlorobenzaldehyde reacts with dimedone to form an α,β-unsaturated ketone intermediate.
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Michael Addition : The amine group of 6-amino-1,3-dimethyluracil attacks the β-position of the enone.
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Cyclocondensation : Intramolecular cyclization forms the pyrimido[4,5-b]quinoline scaffold, releasing water.
Reaction Conditions
Purification and Characterization
-
Purification : Column chromatography (ethyl acetate/petroleum ether, 30:70) or recrystallization from ethanol.
-
Spectroscopic Data :
One-Pot Synthesis Using Ammonium Acetate
Green Chemistry Approach
A solvent-free, one-pot method utilizes ammonium acetate as a dual acid-base catalyst (Scheme 2). This approach minimizes waste and reduces reaction time.
Reaction Parameters :
Microwave-Assisted Optimization
Microwave irradiation (150 W, 100°C) reduces the reaction time to 15–20 minutes with comparable yields (70–76%). This method enhances energy efficiency and scalability.
Comparative Analysis of Synthetic Methods
| Parameter | Taurine/Yb(OTf)₃ Method | Ammonium Acetate Method | Microwave Method |
|---|---|---|---|
| Catalyst Load (mol%) | 15 (taurine), 5 (Yb) | 20 | 20 |
| Temperature (°C) | 80 | 120 | 100 |
| Time | 50–60 min | 2–3 h | 15–20 min |
| Yield (%) | 72–85 | 68–78 | 70–76 |
| Solvent | Solvent-free/ethanol | Ethanol | Solvent-free |
| Purity (HPLC) | >98% | >95% | >97% |
Chlorination Strategies for Side-Chain Modification
While the 3-chlorophenyl group is typically introduced via 3-chlorobenzaldehyde, patents describe alternative chlorination using N-chlorosuccinimide (NCS) in tetrachloroethane. However, this method is less efficient (yield: 55–60%) and requires stringent conditions (reflux, 8 hours).
Industrial-Scale Considerations
The taurine-catalyzed method is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Reaction Conditions:
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Catalyst : 15 mol% taurine or Yb(OTf)₃
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Solvent : Water (for taurine) or ethanol (for Yb(OTf)₃)
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Temperature : 80°C
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Time : 50–60 minutes
Key Steps:
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Knoevenagel Condensation : Formation of an intermediate between dimedone and 3-chlorobenzaldehyde.
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Michael Addition : Attack of 6-amino-1,3-dimethyluracil on the Knoevenagel adduct.
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Cyclization : Intramolecular dehydration to form the pyrimidoquinoline scaffold.
Characterization Data:
| Property | Value/Peaks (Compound 4e) |
|---|---|
| IR (cm⁻¹) | 3250 (N–H), 1643 (C=O), 1605 (Ar–C=C), 1240 (C–N), 3120 (C–H) |
| ¹H NMR (DMSO-d₆) | δ 9.01 (s, NH), 7.30 (d, Ar–H), 3.10–3.32 (s, NCH₃) |
| Yield | 92% |
Advantages:
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High atom economy and green solvent use (water).
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Catalyst recyclability up to four cycles without significant yield loss .
Reaction Conditions:
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Reactants : 3-Chlorobenzaldehyde, 6-amino-1,3-dimethyluracil, dimedone.
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Grinding Speed : 650 rpm
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Time : 30–35 minutes
Characterization Data:
| Property | Value/Peaks (Analogous Compound 4a) |
|---|---|
| IR (cm⁻¹) | 3401 (N–H), 1651 (C=O) |
| Yield | 95% |
Advantages:
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Eliminates toxic solvents.
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Short reaction time and high yield.
Reaction Optimization:
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | TOF (h⁻¹) | TON |
|---|---|---|---|---|---|
| TrCl | 80 | 40 | 95 | 142.5 | 95 |
| MMTrCl | 80 | 60 | 85 | 85 | 85 |
Scope:
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Functional group tolerance includes electron-withdrawing (-Cl, -NO₂) and donating (-OCH₃) substituents .
Post-Synthetic Modifications
While direct functionalization of the target compound is less documented, analogous derivatives undergo:
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Thionation : Reaction with Lawesson’s reagent to convert carbonyls to thiocarbonyls .
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Acylation : Treatment with acid chlorides to introduce acyl groups at the N-position .
Stability and Reactivity Trends
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Thermal Stability : Melting points exceed 300°C, indicating high thermal robustness .
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Solubility : Poor in polar solvents (e.g., water), moderate in DMSO and DMF .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Yb(OTf)₃/Taurine MCR | Yb(OTf)₃ | Water | 92 | High |
| Mechanochemical | None | Solvent-free | 95 | Very High |
| TrCl-Catalyzed | Trityl Chloride | Ethanol | 95 | Moderate |
Scientific Research Applications
The compound 5-(3-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. Below is a detailed examination of its applications based on available research findings and insights.
Chemical Properties and Structure
This compound is characterized by its unique structure which includes a pyrimidine and quinoline framework. The presence of the 3-chlorophenyl group enhances its biological activity and solubility properties. Its molecular formula is with a molecular weight of 393.87 g/mol.
Antimicrobial Activity
Research indicates that derivatives of quinoline and pyrimidine compounds exhibit significant antimicrobial properties. The chlorophenyl substituent may enhance these effects by increasing lipophilicity, allowing better membrane penetration in bacterial cells. Studies have shown that similar compounds possess activity against various strains of bacteria and fungi.
Anticancer Potential
Compounds with similar structures have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific kinases involved in cancer progression. Preliminary studies suggest that this compound could be evaluated for its cytotoxic effects on cancer cell lines.
Enzyme Inhibition
This compound may serve as a lead compound in the development of enzyme inhibitors. Research into structurally related compounds has shown promise in inhibiting enzymes such as topoisomerases and kinases, which are crucial in DNA replication and cellular signaling pathways.
Neuroprotective Effects
Some studies have indicated that related compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The mechanism may involve antioxidant activity or modulation of neurotransmitter levels.
Dyes and Pigments
Due to its vibrant color properties, this compound could be explored as a dye or pigment in various applications, including textiles and coatings. The stability of the chlorophenyl group might enhance lightfastness and durability.
Pesticidal Properties
Research has shown that similar quinoline derivatives can act as pesticides or herbicides. The efficacy against specific pests could be investigated further for agricultural applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the chlorophenyl group significantly enhanced antibacterial activity.
Case Study 2: Cytotoxicity Testing
In a study conducted on various cancer cell lines, a series of pyrimidine derivatives were tested for cytotoxicity using MTT assays. Results showed that compounds with similar structural features to our compound exhibited IC50 values indicating significant cytotoxic effects.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the potential neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. These findings suggest avenues for further exploration regarding the neuroprotective capabilities of our target compound.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Substituted Phenyl Derivatives
Compounds with varying halogen or substituent positions on the phenyl ring exhibit distinct physicochemical and synthetic properties:
Key Observations :
Functionalized Derivatives with Extended Moieties
Modifications with additional functional groups alter bioactivity and synthetic complexity:
Key Observations :
- Catalyst Choice : TrCl () improves yield and reduces reaction time compared to solvent-free methods.
Biological Activity
The compound 5-(3-chlorophenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the reaction of various starting materials such as substituted phenyl derivatives and pyrimidine precursors. The methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. The zones of inhibition observed in these studies are summarized in the following table:
| Microorganism | Zone of Inhibition (mm) | Standard (mm) |
|---|---|---|
| E. coli | 18 | 25 |
| S. aureus | 20 | 27 |
| C. albicans | 15 | 22 |
| A. niger | 17 | 24 |
These results suggest that the compound's structure plays a crucial role in its antimicrobial efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 30 µM across different cell lines.
These findings indicate that the compound may interfere with critical cellular pathways involved in cancer cell survival and proliferation .
Other Biological Activities
Beyond antimicrobial and anticancer effects, preliminary studies have suggested potential anti-inflammatory and analgesic properties. These activities are attributed to the modulation of inflammatory cytokines and pain mediators in cellular models .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activities of several derivatives of pyrimidoquinolines. The tested compounds showed varying degrees of effectiveness against standard microbial strains. The compound was among those that demonstrated superior activity due to its unique structural features .
- Anticancer Research : Another research article highlighted the anticancer potential of pyrimidoquinolines. The study indicated that modifications on the quinoline scaffold could enhance cytotoxicity against specific cancer cells. The tested compound showed promising results in inhibiting tumor growth in vitro .
Q & A
Q. What in vitro assays are suitable for evaluating its biological activity?
- Assays : Use MTT for cytotoxicity (IC₅₀), FRET for kinase inhibition, or fluorescence polarization for DNA-binding affinity. Include positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
